molecular formula C16H18BrNO2S B3262172 N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide CAS No. 352331-89-6

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide

Cat. No.: B3262172
CAS No.: 352331-89-6
M. Wt: 368.3 g/mol
InChI Key: ZAVKCIXABGKYNY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide is an organic compound that features a bromophenyl group and a tert-butylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide typically involves the reaction of 4-bromophenylamine with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-tert-butylbenzenesulfonyl chloride
  • N-(4-bromophenyl)-4-tert-butylbenzenesulfonic acid
  • N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and tert-butylbenzenesulfonamide groups allows for versatile applications in various fields .

Biological Activity

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H18BrN1O2S
  • Molecular Weight : Approximately 365.29 g/mol

The compound features a bromine atom at the para position of a phenyl ring and a tert-butyl group attached to another phenyl ring, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its sulfonamide functional group, which is known for various pharmacological effects:

  • Antibacterial Activity : Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thus exhibiting antibacterial properties.
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in the synthesis of inflammatory mediators, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antibacterial Properties

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, sulfonamides have been widely used in treating bacterial infections due to their mechanism of inhibiting folate synthesis.

Anti-inflammatory Effects

Research indicates that this compound may also act as an anti-inflammatory agent. By targeting specific enzymes involved in the inflammatory response, it shows promise in alleviating symptoms associated with chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of sulfonamide derivatives:

  • Study on Inhibitory Effects : A study examining various sulfonamide derivatives found that modifications at the para position significantly affect their inhibitory potency against bacterial strains. This compound was among the compounds tested, showing promising results against Gram-positive bacteria .
  • Inflammation Model : In a model of induced inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-tert-ButylbenzenesulfonamideSulfonamide with tert-butyl groupReference compoundModerate antibacterial activity
This compoundBromine at para positionEnhanced biological activity compared to othersSignificant antibacterial and anti-inflammatory effects
N-(2-chlorophenyl)-4-tert-butylbenzenesulfonamideChlorine instead of bromineDifferent reactivity profileVaries; less potent than brominated counterpart

Properties

IUPAC Name

N-(4-bromophenyl)-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-16(2,3)12-4-10-15(11-5-12)21(19,20)18-14-8-6-13(17)7-9-14/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVKCIXABGKYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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